![molecular formula C12H11F3O B2682337 [3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287315-24-4](/img/structure/B2682337.png)
[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as TFPAM-1, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
科学研究应用
[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively inhibit the activity of a specific subtype of G protein-coupled receptors (GPCRs), known as GABAB receptors, which are involved in the regulation of neurotransmitter release and synaptic plasticity.
作用机制
[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol acts as a positive allosteric modulator of GABAB receptors, which means that it enhances the activity of these receptors in the presence of the natural ligand, gamma-aminobutyric acid (GABA). It does this by binding to a specific site on the receptor that is distinct from the GABA binding site, and causing a conformational change that increases the affinity of the receptor for GABA.
Biochemical and Physiological Effects:
[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to enhance GABA-mediated inhibition in the central nervous system, leading to a decrease in neuronal excitability and an overall reduction in synaptic transmission. This has potential implications for the treatment of neurological disorders such as epilepsy and anxiety, which are characterized by excessive neuronal activity.
实验室实验的优点和局限性
One advantage of [3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol is its selectivity for GABAB receptors, which allows for more precise manipulation of these receptors in experimental settings. However, one limitation is its relatively low potency, which may require higher concentrations to achieve desired effects.
未来方向
There are several potential future directions for research on [3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol. One area of interest is the development of more potent analogues that could be used in lower concentrations. Another area is the investigation of the effects of [3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol on other GPCR subtypes, which could have implications for the treatment of other neurological disorders. Additionally, the use of [3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol in combination with other drugs or therapies could be explored as a potential treatment strategy.
合成方法
[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol can be synthesized using a multistep process that involves the reaction of bicyclo[1.1.1]pentane with 2,3,4-trifluorobenzaldehyde, followed by reduction with sodium borohydride and subsequent protection of the resulting alcohol with tert-butyldimethylsilyl chloride. The protected alcohol can then be selectively deprotected with tetra-n-butylammonium fluoride to yield the final product, [3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol.
属性
IUPAC Name |
[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O/c13-8-2-1-7(9(14)10(8)15)12-3-11(4-12,5-12)6-16/h1-2,16H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKRVEUXGFUKME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=C(C(=C(C=C3)F)F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

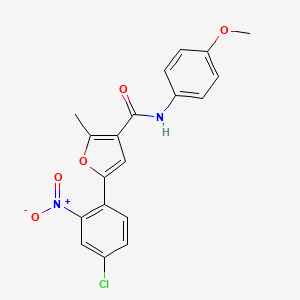
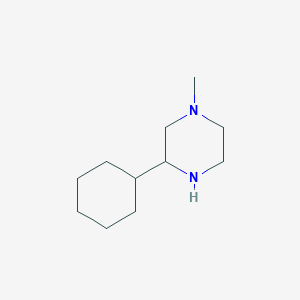
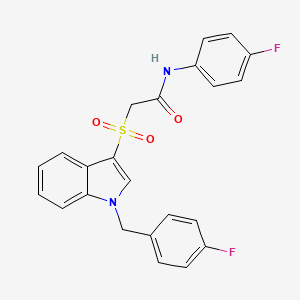

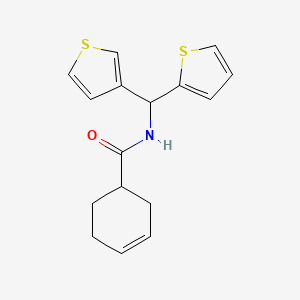
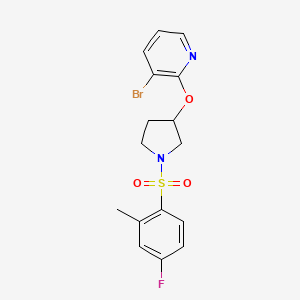
![2-(2,5-Dimethylphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2682269.png)
![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenoxyethyl)urea](/img/structure/B2682270.png)
![2-{[bis(3-pyridinylmethyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2682271.png)
![(Z)-methyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2682272.png)
![N-(3-methylbutyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2682273.png)
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B2682274.png)
methanone](/img/structure/B2682275.png)
![2-(4-chlorophenoxy)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-methylpropan-1-one](/img/structure/B2682276.png)